![molecular formula C17H18N4OS B5735183 1-{5,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5735183.png)
1-{5,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a synthetic organic compound belonging to the triazolopyrimidine class. This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with dimethyl groups and a 4-methylbenzylsulfanyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 5,7-dimethyl-2-aminopyrimidine and hydrazine derivatives.
Introduction of the 4-Methylbenzylsulfanyl Group: The 4-methylbenzylsulfanyl group can be introduced via a nucleophilic substitution reaction using 4-methylbenzyl chloride and a suitable thiol reagent.
Acetylation: The final step involves the acetylation of the triazolopyrimidine core to yield the desired ethanone derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-{5,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced ethanone derivatives.
Substitution: Substituted triazolopyrimidine derivatives.
Aplicaciones Científicas De Investigación
1-{5,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use as a probe in biochemical assays to study enzyme interactions and protein binding.
Medicine: Investigation of its pharmacological properties, including potential antimicrobial, antifungal, and anticancer activities.
Industry: Utilization in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-{5,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparación Con Compuestos Similares
- 1-{5,7-Dimethyl-2-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
- 1-{5,7-Dimethyl-2-[(4-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
- 1-{5,7-Dimethyl-2-[(4-fluorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Uniqueness: 1-{5,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzylsulfanyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct pharmacological profiles.
Propiedades
IUPAC Name |
1-[5,7-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-10-5-7-14(8-6-10)9-23-17-19-16-18-11(2)15(13(4)22)12(3)21(16)20-17/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUXSNAPTOBOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C(=C(C(=NC3=N2)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5735105.png)
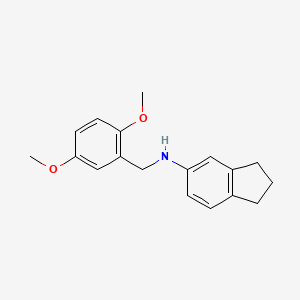
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B5735122.png)
![N-(2-chlorophenyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5735134.png)
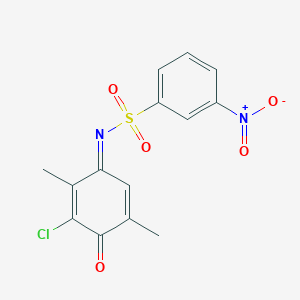
![5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5735147.png)
![N-[(2-ethoxyphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B5735154.png)

![3-(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5735176.png)
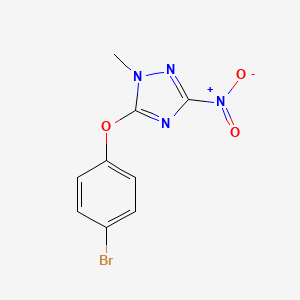
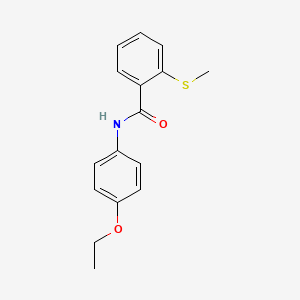
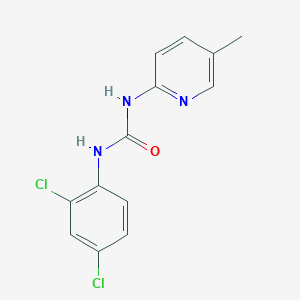
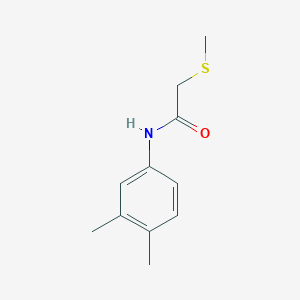
![2,4-dichloro-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B5735211.png)
